Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl-
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Overview
Description
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- is a derivative of azobenzene, a well-known photoswitchable chemical compound composed of two phenyl rings linked by a nitrogen-nitrogen double bond.
Preparation Methods
The synthesis of azobenzene derivatives typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds The reaction conditions often require specific catalysts and solvents to facilitate the desired transformations .
Industrial production methods for azobenzene derivatives may include electrosynthesis using nitrobenzene as a starting material . This process involves the reduction of nitrobenzene in the presence of a base, followed by further functionalization to introduce the iodoethyl and amino groups.
Chemical Reactions Analysis
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reducing agents like zinc or iron in acidic conditions, converting the azo group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce aniline derivatives.
Scientific Research Applications
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- involves photoisomerization, where the compound switches between trans and cis isomers upon exposure to light . This process affects the electron distribution and molecular geometry, influencing the compound’s interactions with other molecules. The molecular targets and pathways involved include specific receptors and enzymes that respond to the structural changes induced by photoisomerization .
Comparison with Similar Compounds
Azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- can be compared with other azobenzene derivatives, such as:
Azobenzene: The simplest form with no additional functional groups.
4-aminoazobenzene: Contains an amino group, enhancing its reactivity and applications in biological systems.
4-nitroazobenzene: Features a nitro group, making it useful in studying electron-withdrawing effects.
The uniqueness of azobenzene, 4-bis(2-iodoethyl)amino-2-methyl- lies in its specific functional groups, which provide distinct chemical and photophysical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
63980-15-4 |
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Molecular Formula |
C17H19I2N3 |
Molecular Weight |
519.16 g/mol |
IUPAC Name |
N,N-bis(2-iodoethyl)-3-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C17H19I2N3/c1-14-13-16(22(11-9-18)12-10-19)7-8-17(14)21-20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
InChI Key |
NEVDHPNJHDRGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCI)CCI)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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